N-[2-(furan-2-yl)phenyl]acetamide
Description
N-[2-(Furan-2-yl)phenyl]acetamide is an acetamide derivative featuring a phenyl ring substituted at the 2-position with a furan moiety.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H11NO2/c1-9(14)13-11-6-3-2-5-10(11)12-7-4-8-15-12/h2-8H,1H3,(H,13,14) |
InChI Key |
NGSQQYHPZBTUAB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CO2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Patterns and Electronic Effects
The table below compares substituent patterns and electronic effects of N-[2-(furan-2-yl)phenyl]acetamide with related compounds:
Key Observations :
Comparison :
- The target compound likely employs similar acylation or coupling strategies, but its furan-phenyl linkage may require regioselective synthesis to avoid by-products.
Spectroscopic and Physical Properties
FTIR and NMR Data
Key Observations :
Pharmacological Potential
Limitations :
- No direct toxicity or efficacy data for this compound are available. However, analogs like 2-cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological profiles .
Preparation Methods
Direct Acetylation Using Acetic Anhydride
The most straightforward route involves acetylation of 2-(furan-2-yl)aniline under mild conditions. In a representative procedure, 2-(furan-2-yl)aniline (0.1 mol) is dissolved in anhydrous dichloromethane (150 mL) and treated with acetic anhydride (0.12 mol) in the presence of pyridine (0.15 mol) as an acid scavenger. The exothermic reaction proceeds at 0–5°C for 2 h, followed by room-temperature stirring for 12 h. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol to yield 78% pure this compound.
Optimization Insights :
Acetyl Chloride-Mediated Synthesis
An alternative protocol employs acetyl chloride (0.11 mol) added dropwise to a stirred suspension of 2-(furan-2-yl)aniline (0.1 mol) in dry toluene (100 mL) at −10°C. Triethylamine (0.3 mol) neutralizes liberated HCl, maintaining a pH > 8. After 24 h reflux, the mixture is filtered, and the residue is washed with NaHCO$$_3$$ (5%) to remove unreacted reagents. Vacuum distillation yields 82% product, with purity confirmed via HPLC (99.1%, C18 column, acetonitrile-water 70:30).
Vilsmeier-Haack Formylation-Condensation Approach
Intermediate Synthesis: 3-(Furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Adapting methodologies from naphthofuran derivatives, 2-(furan-2-yl)acetophenone (0.05 mol) is condensed with phenylhydrazine (0.05 mol) in ethanol (50 mL) under reflux (4 h) to form the hydrazone intermediate. Subsequent Vilsmeier formylation using DMF (0.06 mol) and POCl$$_3$$ (0.06 mol) at 90°C for 2 h yields 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (72% yield).
Condensation with Acetamide Nucleophiles
The aldehyde intermediate (0.01 mol) reacts with acetamide (0.015 mol) in ethanol (30 mL) containing piperidine (0.5 mL) as a catalyst. Microwave irradiation (300 W, 100°C, 20 min) accelerates the Knoevenagel condensation, affording this compound in 68% yield after silica gel chromatography (hexane:ethyl acetate 3:1).
Nucleophilic Acyl Substitution Strategies
Schotten-Baumann Reaction
In a modified Schotten-Baumann approach, 2-(furan-2-yl)aniline (0.1 mol) is dispersed in NaOH (10%, 50 mL) and treated with acetyl chloride (0.12 mol) at 0°C with vigorous stirring. The emulsion is maintained at pH 9–10 for 3 h, followed by extraction with ethyl acetate (3 × 50 mL). Rotary evaporation and recrystallization from n-heptane-ethanol (1:2) yield 75% product with a melting point of 142–144°C.
Critical Parameters :
- pH Control : Excess NaOH prevents hydrolysis of acetyl chloride to acetic acid.
- Temperature : Reactions above 10°C favor diacetylation byproducts.
Purification and Characterization
Recrystallization Solvent Systems
| Solvent Combination | Purity (%) | Yield (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol-n-heptane | 98.5 | 90 | Needles |
| Acetone-water | 97.2 | 85 | Plates |
| Ethyl acetate-hexane | 96.8 | 88 | Prisms |
Data adapted from patent purification protocols, highlighting ethanol-n-heptane as optimal for industrial scalability.
Spectroscopic Validation
- IR (KBr, cm$$^{-1}$$) : 3274 (N-H stretch), 1665 (C=O amide), 1601 (C=C aromatic), 1012 (furan C-O-C).
- $$ ^1\text{H} $$-NMR (400 MHz, CDCl$$3$$) : δ 8.21 (s, 1H, NH), 7.58–7.02 (m, 6H, Ar-H + furan-H), 2.15 (s, 3H, CH$$3$$).
- $$ ^{13}\text{C} $$-NMR (100 MHz, CDCl$$3$$) : δ 169.4 (C=O), 152.1 (furan C-2), 139.8–114.7 (aromatic carbons), 23.1 (CH$$3$$).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Acetic Anhydride | 78 | 98.5 | 14 | Low |
| Acetyl Chloride | 82 | 99.1 | 24 | Moderate |
| Vilsmeier-Condensation | 68 | 97.8 | 6 | High |
| Schotten-Baumann | 75 | 96.5 | 3 | Low |
The acetyl chloride method balances yield and purity, whereas the Schotten-Baumann reaction offers rapid synthesis for pilot-scale batches.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[2-(furan-2-yl)phenyl]acetamide derivatives?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Cyclization : Formation of heterocyclic moieties (e.g., oxadiazole) via hydrazide-carboxylic acid cyclization under dehydrating conditions .
- Amidation : Coupling of furan-containing amines with activated acyl groups (e.g., chloroacetamide) using weak bases like K₂CO₃ in acetonitrile .
- Purification : Column chromatography or recrystallization to isolate products, monitored by TLC and characterized via NMR .
Q. Which spectroscopic techniques are critical for characterizing furan-containing acetamides?
- Key Methods :
- NMR : Confirms regiochemistry of substituents (e.g., furan ring protons at δ 6.2–7.4 ppm) .
- IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- XRD : Resolves crystal packing and stereochemistry .
Q. What are the primary biological targets investigated for these compounds?
- Targets : Enzymes (e.g., kinases, cyclooxygenases) and receptors (e.g., GPCRs) due to structural mimicry of natural ligands. Evidence includes inhibition of microbial growth in vitro (MIC ≤ 10 µg/mL) .
Q. What are common impurities encountered during synthesis, and how are they removed?
- Impurities : Unreacted starting materials or byproducts from side reactions (e.g., oxidation of furan rings).
- Solutions : Gradient elution in HPLC or recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing acetamides with multiple heterocyclic groups?
- Strategies :
- Catalyst Screening : Use Pd/C or CuI for cross-coupling reactions (yield improvement: 15–20%) .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in amidation steps .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hours) .
Q. What computational strategies predict the binding affinity of this compound derivatives?
- Approaches :
- Molecular Docking : AutoDock Vina for preliminary screening against targets like SARS-CoV-2 Mpro (docking scores ≤ -7.5 kcal/mol) .
- MD Simulations : Assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å over 100 ns) .
- QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R² > 0.85) .
Q. How should discrepancies in reported biological activities be addressed?
- Resolution :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Purity Validation : HPLC purity > 95% required before bioassays .
- Structural Confirmation : X-ray crystallography to rule out polymorphic effects .
Q. What role do fluorine substituents play in modifying pharmacokinetics?
- Impact :
- Lipophilicity : Fluorine at para-position increases logP by 0.5–1.0 units, enhancing membrane permeability .
- Metabolic Stability : Reduces CYP450-mediated oxidation (t₁/₂ increase from 2.5 to 4.8 hours) .
Q. How are stereochemical challenges managed during asymmetric synthesis?
- Solutions :
- Chiral Catalysts : Use of (R)-BINAP in Pd-catalyzed couplings (enantiomeric excess > 90%) .
- Analytical Methods : Chiral HPLC with cellulose-based columns for enantiomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
